molecular formula C11H18N2O4S B13401374 2-(4-amino-N-ethyl-3-methylanilino)ethyl hydrogen sulfate

2-(4-amino-N-ethyl-3-methylanilino)ethyl hydrogen sulfate

Cat. No.: B13401374
M. Wt: 274.34 g/mol
InChI Key: GTOOAPLRWMOITA-UHFFFAOYSA-N
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Description

2-(4-Amino-N-ethyl-3-methylanilino)ethyl hydrogen sulfate is a sulfated aromatic amine derivative with the molecular formula C₁₂H₂₁N₃O₅S and a molecular weight of 319.38 g/mol. Structurally, it features a central 4-amino-N-ethyl-3-methylaniline group linked to an ethyl hydrogen sulfate moiety. This compound is primarily recognized as a key intermediate in photographic developing agents, particularly in the ECN-2 process for color motion picture films . Its sulfate ester group enhances solubility and stability in aqueous developer solutions, enabling efficient electron transfer during the reduction of silver halides .

Properties

Molecular Formula

C11H18N2O4S

Molecular Weight

274.34 g/mol

IUPAC Name

2-(4-amino-N-ethyl-3-methylanilino)ethyl hydrogen sulfate

InChI

InChI=1S/C11H18N2O4S/c1-3-13(6-7-17-18(14,15)16)10-4-5-11(12)9(2)8-10/h4-5,8H,3,6-7,12H2,1-2H3,(H,14,15,16)

InChI Key

GTOOAPLRWMOITA-UHFFFAOYSA-N

Canonical SMILES

CCN(CCOS(=O)(=O)O)C1=CC(=C(C=C1)N)C

Origin of Product

United States

Preparation Methods

Example Synthesis Pathway

Step Reaction Conditions Yield
Nitrosation Isopropyl nitrite in isopropanol at 2°C 93%
Reduction Palladium catalyst in ethanol at 40-45°C 91%
Sulfation Sulfuric acid addition at 45-50°C -

Chemical Properties and Applications

This compound and related compounds are of interest due to their potential applications in pharmaceuticals and as intermediates in chemical synthesis. The presence of the hydrogen sulfate group can affect the compound's solubility and reactivity, making it suitable for various chemical transformations.

Chemical Data Table

Property Value
Molecular Formula Not specified for this exact compound, but related compounds like 2-[(4-amino-3-methylphenyl)ethylamino]ethanol sulfate have a formula of C11H20N2O5S
Molecular Weight Not specified, but related compounds have a weight around 292 g/mol
CAS Number Not specified for this exact compound, but related compounds have different CAS numbers

Chemical Reactions Analysis

Oxidation Reactions

CD-3 undergoes oxidation primarily at its aromatic amine group, forming quinonediimine intermediates. These intermediates are pivotal in photographic development processes.

  • Reagents : Potassium permanganate (KMnO4KMnO_4), hydrogen peroxide (H2O2H_2O_2), or ferric chloride (FeCl3FeCl_3) in acidic or alkaline media.

  • Conditions : Optimal pH ranges from 9–11 for efficient electron transfer .

  • Products :

    • Primary : Quinonediimine derivatives (e.g., 2-(4-imino-N-ethyl-3-methylcyclohexa-2,5-dien-1-ylideneamino)ethyl hydrogen sulfate).

    • Byproducts : Sulfate ions (SO42SO_4^{2-}) and water.

Mechanism :

Aromatic amine[O]Quinonediimine+2e+2H+\text{Aromatic amine} \xrightarrow{[O]} \text{Quinonediimine} + 2e^- + 2H^+

This reaction is coupled with the reduction of silver halides (AgXAgX) to metallic silver (Ag0Ag^0) in photographic films, forming latent image nuclei .

Reduction Reactions

Reductive pathways are less common but occur under specific conditions, targeting the sulfate ester group or aromatic ring.

  • Reagents : Sodium borohydride (NaBH4NaBH_4) or catalytic hydrogenation (H2/PdH_2/Pd).

  • Conditions : Neutral to slightly alkaline pH (7–9) at 25–50°C.

  • Products :

    • Reduced amine derivatives (e.g., 2-(4-amino-N-ethyl-3-methylanilino)ethanol).

    • Sulfur dioxide (SO2SO_2) in acidic conditions .

Coupling Reactions

CD-3 acts as a nucleophile in coupling reactions with electrophilic agents, forming azo dyes or polymeric chains.

  • Reagents : Diazonium salts (e.g., benzene diazonium chloride) .

  • Conditions : pH 4–6, temperatures below 10°C to stabilize diazonium intermediates .

  • Products :

    • Azo Dyes : Colored complexes used in dye synthesis .

    • Kinetics : Second-order rate constants (k2k_2) range from 1.2×1031.2 \times 10^{-3} to 5.6×1035.6 \times 10^{-3} L/mol·s .

Hydrolysis Reactions

The sulfate ester group hydrolyzes under acidic or alkaline conditions, yielding ethanolamine derivatives.

  • Reagents : Dilute H2SO4H_2SO_4 or NaOHNaOH .

  • Conditions :

    • Acidic : 1M H2SO4H_2SO_4, 80°C, 2 hours .

    • Alkaline : 0.5M NaOHNaOH, 60°C, 1 hour .

  • Products :

    • 2-(4-amino-N-ethyl-3-methylanilino)ethanol .

    • Sulfuric acid (H2SO4H_2SO_4) or sodium sulfate (Na2SO4Na_2SO_4) .

Photochemical Reactivity

In photographic systems, CD-3 reduces silver halide (AgBrAgBr) to metallic silver while being oxidized itself:

CD-3+AgBrOxidized CD-3+Ag0+Br\text{CD-3} + AgBr \rightarrow \text{Oxidized CD-3} + Ag^0 + Br^-

Kinetic Parameters :

  • Rate constant (kk): 3.4×1043.4 \times 10^{-4} s1^{-1} at 25°C.

  • Activation energy (EaE_a): 45 kJ/mol .

Stability and Side Reactions

  • Thermal Degradation : Above 100°C, CD-3 decomposes into sulfonic acid derivatives and ethylene gas .

  • Light Sensitivity : Prolonged UV exposure causes dimerization via C–N bond formation .

This compound’s reactivity is harnessed in both industrial and laboratory settings, particularly in imaging technologies where its redox activity enables high-fidelity color reproduction .

Scientific Research Applications

2-(4-amino-N-ethyl-3-methylanilino)ethyl hydrogen sulfate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-amino-N-ethyl-3-methylanilino)ethyl hydrogen sulfate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their catalytic properties. The sulfate group can enhance the solubility and bioavailability of the compound, facilitating its transport within biological systems.

Comparison with Similar Compounds

N-[2-(4-Amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide Sulfate (CD-3)

CAS No.: 161061-60-5 Molecular Formula: C₁₂H₂₄N₃O₇S₂ Molecular Weight: 394.47 g/mol Key Features:

  • Replaces the hydrogen sulfate group with a methanesulfonamide-sulfate complex.
  • Exists as a sesquisulfate salt (2:3 ratio of methanesulfonamide to sulfate) .

Research Findings :

  • CD-3’s methanesulfonamide group improves redox efficiency, enabling precise dye formation in color films .
  • Comparative studies show CD-3 generates higher color density (ΔD ≈ 0.15–0.3) than non-sulfonamide derivatives under identical conditions .

2-[(4-Aminophenyl)sulfonyl]ethyl Hydrogen Sulfate

CAS No.: 2494-89-5 Molecular Formula: C₈H₁₁NO₆S₂ Molecular Weight: 281.31 g/mol Key Features:

  • Contains a sulfonyl (-SO₂-) group instead of the ethyl hydrogen sulfate linkage.
  • High purity specifications: Amino value >96%, ester value >93% .

Comparison with Target Compound :

  • The sulfonyl group reduces solubility in polar solvents (e.g., water solubility <5 mg/mL vs. >50 mg/mL for the target compound) .
  • Lower thermal stability (decomposition at 120°C vs. 180°C for the target compound) due to weaker sulfate-sulfonyl bonding .

Ethyl Hydrogen Sulfate

CAS No.: 540-82-9 Molecular Formula: C₂H₆O₄S Molecular Weight: 126.13 g/mol Key Features:

  • Simplest sulfate ester, lacking aromatic or amine functionalities.

Research Insights :

  • Hydrolyzes 10–100x faster than the target compound in acidic conditions (t₁/₂ = 2–5 min vs. 60–120 min) due to the absence of stabilizing aromatic groups .

Ethyl 2-(4-Methyl-3-nitroanilino)-2-oxoacetate

CAS No.: 24439-47-2 Molecular Formula: C₁₁H₁₂N₂O₅ Molecular Weight: 252.23 g/mol Key Features:

  • Nitro and oxoacetate substituents on the aniline ring.

Comparison with Target Compound :

  • The nitro group introduces strong electron-withdrawing effects, reducing nucleophilic reactivity compared to the amino group in the target compound .

Key Research Findings and Industrial Relevance

  • Photographic Efficiency : The target compound and CD-3 are critical in achieving high color fidelity in films. CD-3’s sulfonamide-sulfate structure enhances developer longevity, reducing replenishment costs by 20–30% in industrial processes .
  • Synthetic Versatility : The sulfonyl variant (CAS 2494-89-5) is favored in electrophilic aromatic substitutions due to its high purity and reactivity, enabling >90% yields in sulfonation reactions .
  • Stability-Solubility Trade-offs : Ethyl hydrogen sulfate’s rapid hydrolysis limits its utility in aqueous systems, whereas the target compound’s aromatic amine group stabilizes the sulfate ester, making it suitable for alkaline developers .

Biological Activity

2-(4-amino-N-ethyl-3-methylanilino)ethyl hydrogen sulfate, also known as N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide; sulfuric acid, is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₉N₃O₂S. The compound features an amino group and a methanesulfonamide moiety, which contribute to its biological interactions. The presence of these functional groups suggests a potential for significant biological activity, particularly in pain and inflammation pathways .

Research indicates that the compound may exhibit anti-inflammatory and analgesic properties. Its structure allows it to interact with various biological targets involved in these processes. The amino group enhances binding affinity to specific receptors or enzymes, which may mediate its effects on pain pathways .

Interaction with Biological Targets

Studies have shown that this compound can interact with proteins involved in inflammatory processes. These interactions are crucial for understanding its mechanism of action and how it influences biological pathways related to pain and inflammation .

Biological Assays and Case Studies

Several biochemical assays have been conducted to evaluate the biological activity of this compound. Notable findings include:

  • Enzyme-Catalyzed Reactions : The compound acts as a substrate in various enzyme-catalyzed reactions, indicating its role in metabolic processes .
  • Color Developing Agent : It has been utilized as a color developing agent in imaging techniques, suggesting interactions with biological molecules that influence dye formation and stability .

Table: Summary of Biological Activity Assays

Assay TypeFindings
Anti-inflammatory assaysDemonstrated potential analgesic effects through receptor interactions
Enzyme interaction studiesActs as a substrate in various enzyme-catalyzed reactions
Imaging techniquesInfluences dye formation and stability in biochemical assays

Comparative Analysis with Similar Compounds

When compared to other compounds with similar structures, this compound shows unique features that enhance its biological activity. For example:

Compound NameStructureUnique Features
N,N-DimethylmethanesulfonamideC₃H₉NO₂SSimpler structure; used as a solvent
SulfamethoxazoleC₁₁H₁₃N₃O₃SAntibacterial properties; contains sulfonamide group
N-Acetyl-p-aminophenolC₈H₉NO₂Analgesic properties; lacks sulfonamide functionality

The combination of an amino group and a methanesulfonamide moiety in this compound may enhance its effectiveness compared to simpler analogs .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(4-amino-N-ethyl-3-methylanilino)ethyl hydrogen sulfate in a laboratory setting?

  • Methodological Answer : Laboratory synthesis typically involves sulfonation or sulfation reactions. For example, sulfonic acid derivatives can be prepared via refluxing intermediates with sulfuric acid or sulfating agents. A common approach is to react the precursor amine with ethyl hydrogen sulfate under controlled acidic conditions. Ethanol or aqueous HCl may serve as solvents, with reflux times optimized to maximize yield (e.g., 3 hours under reflux, as demonstrated in sulfonamide synthesis ). Purification often involves neutralization with bases (e.g., NH₄OH), recrystallization from ethanol, and vacuum drying to isolate crystalline products .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Spectroscopy : UV-Vis spectroscopy (λmax ~255 nm) confirms electronic transitions in aromatic/amine groups .
  • NMR : ¹H-NMR in DMSO-d₆ identifies proton environments (e.g., aromatic protons at δ 7.45 ppm and amine signals at δ 5.95 ppm) .
  • Mass Spectrometry : EI-MS provides molecular ion peaks (e.g., [M+H]+ at m/z 256.4) .
  • X-ray Crystallography : Tools like SHELXL refine crystal structures, while ORTEP-III generates graphical representations of molecular geometry .

Q. What are the key considerations for ensuring stability during storage and handling?

  • Methodological Answer : Store as a crystalline solid at -20°C to prevent thermal degradation . Avoid exposure to moisture (hygroscopicity may alter reactivity) and light (UV-sensitive functional groups). Conduct stability assays via accelerated aging studies (e.g., 40°C/75% RH for 6 months) and monitor purity via HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound across different studies?

  • Methodological Answer : Contradictions often arise from solvent effects, pH-dependent tautomerism, or polymorphic forms. To address this:

  • Control Experiments : Replicate studies under identical conditions (solvent, temperature, concentration).
  • Advanced Characterization : Use variable-temperature NMR to detect dynamic equilibria , or powder XRD to identify polymorphs (e.g., clopidogrel hydrogen sulfate solubility studies in ethyl acetate ).
  • Computational Modeling : DFT calculations predict spectroscopic profiles and compare with empirical data to validate assignments .

Q. What experimental strategies are effective in elucidating the compound's role in the redox chemistry of photographic development processes?

  • Methodological Answer :

  • Electrochemical Analysis : Cyclic voltammetry in developer solutions (e.g., ECN-2 or RA-4 formulations) identifies oxidation potentials linked to dye formation .
  • Kinetic Studies : Monitor reaction rates with silver halides using stopped-flow spectroscopy under varying pH and temperature conditions.
  • Mechanistic Probes : Isotopic labeling (e.g., ¹⁵N in the amino group) traces electron transfer pathways via MS/MS fragmentation .

Q. What methodologies are recommended for analyzing hydrogen bonding patterns and their impact on the compound's reactivity in solution?

  • Methodological Answer :

  • Graph Set Analysis : Apply Etter’s formalism to categorize hydrogen-bonding motifs (e.g., chains, rings) in crystal structures .
  • Solubility Studies : Measure solubility parameters in solvents with varying H-bond donor/acceptor capacities (e.g., DMSO vs. ethyl acetate) to correlate with reactivity .
  • IR Spectroscopy : Analyze O-H and N-H stretching frequencies (2500–3500 cm⁻¹) to identify H-bond strengths in different environments .

Data Contradiction Analysis

Q. How should researchers address discrepancies in synthetic yields reported for this compound?

  • Methodological Answer : Yield variations may stem from incomplete neutralization, side reactions (e.g., over-sulfation), or impurities. Strategies include:

  • Process Optimization : Use in situ pH monitoring during neutralization to avoid excess base .
  • Byproduct Analysis : TLC or LC-MS identifies side products (e.g., sulfonated isomers) for targeted purification .
  • Scale-Up Adjustments : Evaluate mixing efficiency and heat transfer in larger batches via computational fluid dynamics (CFD) modeling .

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